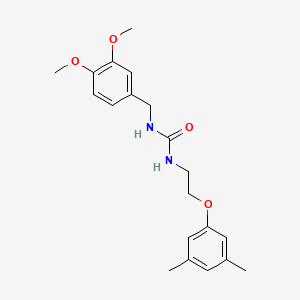
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea, also known as DM-PU-SCAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DM-PU-SCAT belongs to the class of urea derivatives and has been extensively studied for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to increase the activity of antioxidant enzymes, which can protect cells against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, inhibit the activity of enzymes involved in cancer cell growth, and increase the activity of antioxidant enzymes. This compound has also been shown to protect against oxidative stress and reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use in combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases. While there are limitations to using this compound in lab experiments, further studies are needed to fully understand its therapeutic potential and determine the optimal dosage and administration for therapeutic purposes.
Synthesemethoden
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea involves the reaction between 1-(3,4-dimethoxybenzyl)urea and 2-(3,5-dimethylphenoxy)ethyl isocyanate. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-14-9-15(2)11-17(10-14)26-8-7-21-20(23)22-13-16-5-6-18(24-3)19(12-16)25-4/h5-6,9-12H,7-8,13H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKUROCGIZKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2902725.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
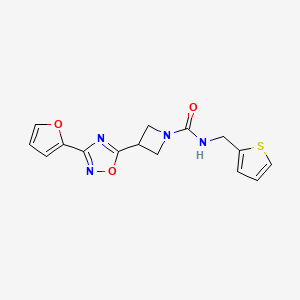
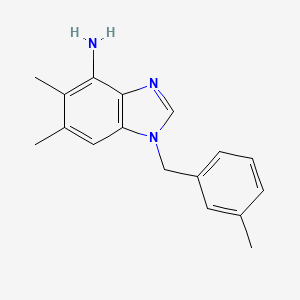
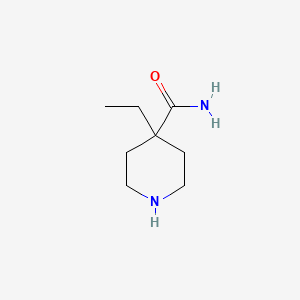
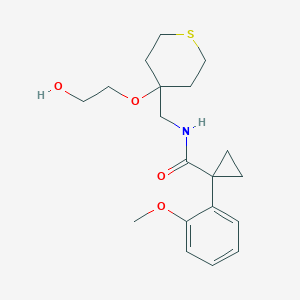
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)
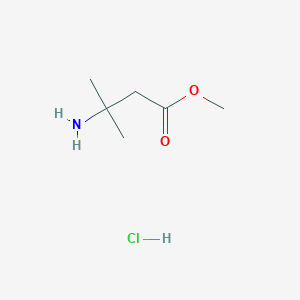
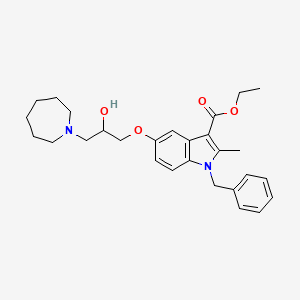
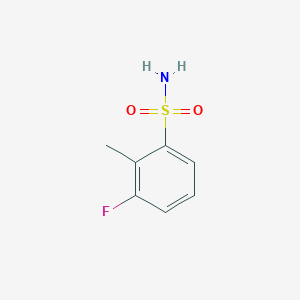
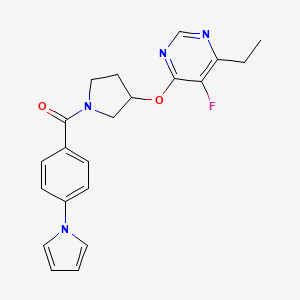

![3-Methyl-8-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2902746.png)